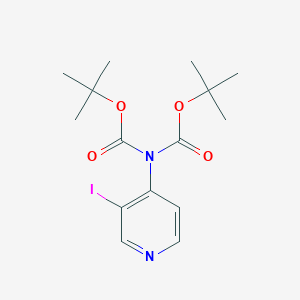

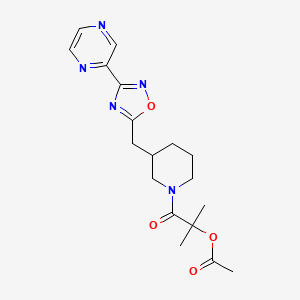

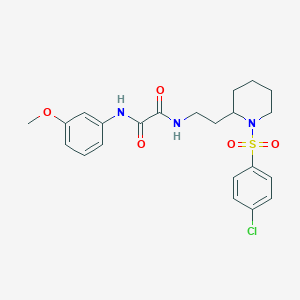

N-(1-Cyanocyclopentyl)-6-(4-methylpiperidin-1-YL)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopentyl)-6-(4-methylpiperidin-1-YL)pyridine-3-carboxamide, also known as BMS-986166, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases such as psoriasis and psoriatic arthritis. It belongs to the class of drugs known as Janus kinase inhibitors (JAK inhibitors), which work by blocking the activity of certain enzymes that are involved in the immune response.

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis of related cyano-containing carboxamide compounds through multi-component reactions, highlighting methodologies that could potentially apply to N-(1-Cyanocyclopentyl)-6-(4-methylpiperidin-1-YL)pyridine-3-carboxamide. For example, Jayarajan et al. (2019) detailed the water-mediated synthesis of related compounds, investigating their structural characteristics using various spectroscopic techniques and computational methods. These studies contribute to understanding the chemical properties and potential functional applications of such compounds, including non-linear optical (NLO) properties and molecular docking analyses for anticancer activity (Jayarajan et al., 2019).

Biological Applications

While the direct applications of this compound in biological systems were not identified in the available literature, related compounds have been synthesized for potential antimicrobial applications. Al-Salahi et al. (2010) synthesized chiral macrocyclic and linear pyridine carboxamides demonstrating antimicrobial properties, which suggests the potential for this compound and similar compounds to be explored for similar biological applications (Al-Salahi et al., 2010).

Medicinal Chemistry

Related research efforts have focused on the synthesis of compounds for imaging and therapeutic applications, as seen in the work by Wang et al. (2018), which synthesized a compound for potential PET imaging of neuroinflammation enzymes (Wang et al., 2018). This indicates the relevance of this compound in medicinal chemistry, especially in drug development and diagnostic imaging.

Antimicrobial and Antioxidant Activities

Studies on related pyridine and pyrimidine derivatives have revealed antimicrobial and antioxidant activities, suggesting potential areas of application for this compound. Compounds with similar structures have been explored for their ability to inhibit bacterial growth and oxidative processes, which could be relevant for the development of new pharmaceuticals and protective agents (Bakhite et al., 2004).

properties

IUPAC Name |

N-(1-cyanocyclopentyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-14-6-10-22(11-7-14)16-5-4-15(12-20-16)17(23)21-18(13-19)8-2-3-9-18/h4-5,12,14H,2-3,6-11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSXXLQEYBPQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C=C2)C(=O)NC3(CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

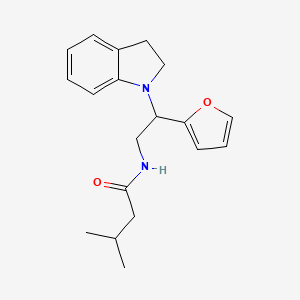

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)

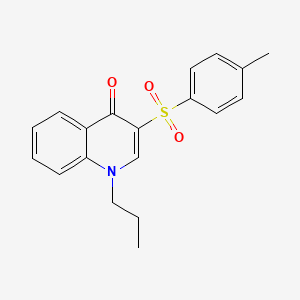

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)